molecular formula C21H20FN3O3S2 B2914068 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide CAS No. 313531-47-4

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide

Cat. No.: B2914068
CAS No.: 313531-47-4
M. Wt: 445.53
InChI Key: AZMBPGBATXLEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide is a small molecule characterized by a benzamide core substituted with a piperidinosulfonyl group at the para position and a 1,3-thiazol-2-yl moiety bearing a 4-fluorophenyl substituent. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the piperidine sulfonyl group contributes to hydrogen bonding and target engagement .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S2/c22-17-8-4-15(5-9-17)19-14-29-21(23-19)24-20(26)16-6-10-18(11-7-16)30(27,28)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMBPGBATXLEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a thiazole ring linked to a fluorophenyl group and a piperidinosulfonyl moiety. Its molecular formula is C_{17}H_{18}F_{N}_{3}O_{2}S, with a molecular weight of approximately 353.4 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by improving binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer pathways. It may act on histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression.
  • Receptor Modulation : The piperidinosulfonyl group may facilitate interactions with neurotransmitter receptors, influencing neuronal signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
Cell LineIC50 (μM)Comparison with SAHA
HepG21.3017.25
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and G2/M phase arrest, leading to inhibited cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary results suggest it possesses activity against certain bacterial strains, although further studies are required to elucidate its full spectrum of antimicrobial efficacy.

Case Studies

Case Study 1: HDAC Inhibition

In a study examining the inhibition of HDACs, this compound was found to selectively inhibit HDAC3 with an IC50 value significantly lower than that of other tested compounds. This selectivity suggests potential for developing isoform-specific HDAC inhibitors for cancer therapy .

Case Study 2: Combination Therapy

Research has also explored the potential of this compound in combination with other anticancer agents. For example, co-treatment with taxol showed enhanced cytotoxic effects at lower concentrations than when either drug was used alone, indicating synergistic interactions that could improve therapeutic outcomes .

Comparison with Similar Compounds

Thiazole Ring Modifications

The thiazole moiety is a critical pharmacophore. Similar compounds feature variations in substituents on the thiazole ring, which influence binding affinity and selectivity:

Compound Name Thiazole Substituent Key Structural Differences Biological Activity/Score Source
Target Compound 4-(4-fluorophenyl) Baseline structure N/A
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-methylphenyl) Phenoxybenzamide instead of sulfonylbenzamide 129.23% activity (p < 0.05)
F5254-0161 4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl) Piperazine chain and trifluoromethylphenyl Glide score: -6.41 (CIITA-I binding)
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-nitrophenyl) Diethylsulfamoyl and nitro groups Not reported (structural focus)

Key Findings :

  • The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier substituents like nitro () or trifluoromethyl ().
  • Phenoxybenzamide derivatives () exhibit higher activity in growth assays, suggesting electron-donating groups may enhance efficacy.

Sulfonamide Group Variations

The sulfonamide linker is pivotal for target interactions. Piperidinosulfonyl in the target compound contrasts with other sulfonamide derivatives:

Compound Name Sulfonamide Group Target Interaction Insights Source
Target Compound Piperidinosulfonyl Potential hydrogen bonding with basic residues
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl(phenyl)sulfamoyl Reduced steric bulk may lower affinity
PG 01037 (from D3R study) Pyridinyl-piperidine sulfonyl High brain-to-plasma ratio (11.81)

Key Findings :

  • Bulky substituents like methyl(phenyl)sulfamoyl () may reduce binding efficiency due to steric hindrance.

Docking and Stability Studies

  • F5254-0161: Exhibits a glide score of -6.41 for CIITA-I binding, stabilized by hydrogen bonds with GLY423 and ARG615 .
  • ZINC5154833 : A benzamide analogue with a glide score of -6.591, highlighting the importance of the benzamide-thiazole scaffold in target modulation .

Antiproliferative and Antimicrobial Activity

  • N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine (): Shows antiproliferative activity, suggesting fluorophenyl-thiazole derivatives are viable for oncology applications. The target compound’s piperidinosulfonyl group may enhance solubility compared to pyridine-2-amine.
  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (): Demonstrates cervical cancer activity, underscoring the role of fluorophenyl groups in cytotoxicity.

Pharmacokinetic and Toxicity Profiles

  • HPAPB (): A benzamide-based HDAC inhibitor with lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA, indicating fluorophenyl and sulfonamide groups may mitigate toxicity.
  • PG 01037 (): High brain-to-plasma ratio (11.81) and CYP3A-mediated metabolism suggest the target compound may require structural optimization to reduce hepatic clearance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.